Ubiquitin Isopeptidase Inhibitor I, G5

描述

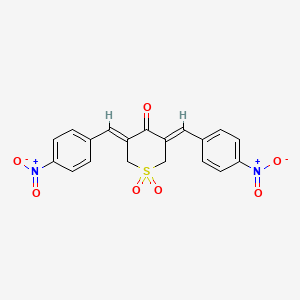

Ubiquitin Isopeptidase Inhibitor I, G5, also known as NSC144303, is a synthetic compound with the molecular formula C19H14N2O7S and a molecular weight of 414.4 g/mol . It is a cell-permeable cross-conjugated α,β-unsaturated dienone compound that selectively inhibits ubiquitin isopeptidase activity, leading to caspase activation and apoptosis .

准备方法

Synthetic Routes and Reaction Conditions

Ubiquitin Isopeptidase Inhibitor I, G5, is synthesized through a series of chemical reactions involving the formation of cross-conjugated α,β-unsaturated dienone structures . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production methods for this compound, are not widely documented.

化学反应分析

Types of Reactions

Ubiquitin Isopeptidase Inhibitor I, G5, undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the dienone structure, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound, include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound, include various oxidized, reduced, and substituted derivatives. These products can have different biological activities and properties .

科学研究应用

Ubiquitin Isopeptidase Inhibitor I, G5, has several scientific research applications, including:

作用机制

Ubiquitin Isopeptidase Inhibitor I, G5, exerts its effects by selectively inhibiting ubiquitin isopeptidase activity. This inhibition leads to the accumulation of ubiquitinated proteins, triggering caspase activation and apoptosis via an apoptosome-independent mitochondrial pathway . The cellular expression of Bax and Bak is essential for G5-activated apoptosis, while Bcl-2 appears to protect cells against the effect of G5 .

相似化合物的比较

Similar Compounds

Ubiquitin Isopeptidase Inhibitor II, F6: Exhibits similar pharmacological effects but is less potent than G5.

MG-132: A well-known proteasome inhibitor with a different mechanism of action.

PYR-41: An inhibitor of ubiquitin-activating enzyme E1, affecting the ubiquitin-proteasome system.

Uniqueness

Ubiquitin Isopeptidase Inhibitor I, G5, is unique due to its potent and selective inhibition of ubiquitin isopeptidase activity, leading to apoptosis through a distinct apoptosome-independent pathway . This makes it a valuable tool for studying the ubiquitin-proteasome system and its role in cellular processes .

生物活性

Ubiquitin Isopeptidase Inhibitor I, commonly referred to as G5, is a synthetic compound that has garnered attention for its unique biological activities, particularly in the context of cancer therapy. This article delves into the mechanisms of action, biological effects, and potential therapeutic applications of G5 based on diverse research findings.

Overview of G5

G5 is characterized as a cell-permeable compound with a molecular weight of 414.4 g/mol, specifically designed to inhibit ubiquitin isopeptidases. Its chemical structure includes a cross-conjugated α,β-unsaturated dienone moiety, which is crucial for its biological activity. The compound is known to induce apoptosis and necrosis in various cancer cell lines, making it a candidate for anticancer therapies .

1. Caspase Activation and Apoptosis

G5 has been shown to activate caspases in a manner that is independent of the apoptosome pathway. This activation is particularly evident in cells expressing pro-apoptotic proteins Bax and Bak, which are essential for G5-induced apoptosis. In contrast, the anti-apoptotic protein Bcl-2 appears to mitigate the effects of G5 .

Table 1: IC50 Values of G5 in Different Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| E1A | 1.76 |

| E1A/C9DN | 1.60 |

2. Necrotic Cell Death

Interestingly, G5 triggers necrotic death in apoptosis-resistant cells (e.g., double knockout Bax/Bak mouse embryo fibroblasts). This necrotic response is distinct from typical apoptotic pathways and suggests that G5 may be effective against tumors resistant to conventional therapies .

Cell Death Studies

A comparative study between G5 and bortezomib (another proteasome inhibitor) revealed that both compounds induce cell death; however, G5 uniquely activates necrosis in apoptosis-resistant cells. In wild-type (WT) cells, G5 induced approximately 70% cell death at a concentration of 2.5 μM, while in DKO cells, a higher concentration (5 μM) was required to achieve similar effects .

Figure 1: Dose-Response Curves for G5 and Bortezomib

- WT Cells: Significant apoptosis at lower concentrations.

- DKO Cells: Increased concentrations required for cell death.

Autophagy Induction

Both G5 and bortezomib have been shown to induce autophagy in mouse embryo fibroblast cells. The conversion of LC3-I to LC3-II was observed as an indicator of autophagic activity. Electron microscopy confirmed the presence of autophagosomes in treated cells .

Case Studies

Research has explored the effects of G5 on various cancer types:

- Glioblastoma: G5 demonstrated a reduction in cell motility and invasive properties through actin cytoskeleton reorganization at nanomolar concentrations. This suggests potential therapeutic applications beyond mere cytotoxicity .

- Combination Therapies: Studies indicated that combining G5 with glutathione-depleting agents enhances its pro-death effects, suggesting a synergistic approach in cancer treatment .

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of Ubiquitin Isopeptidase Inhibitor I, G5 in modulating ubiquitin-proteasome pathways?

G5 inhibits ubiquitin isopeptidases, enzymes responsible for cleaving ubiquitin chains from substrates, thereby stabilizing ubiquitinated proteins and disrupting proteasomal degradation. It induces apoptosis via caspase activation in Bax/Bak-expressing cells and triggers necrosis in apoptosis-resistant cells through mitochondrial membrane potential dissipation and actin cytoskeleton reorganization .

Q. How can researchers validate the specificity of G5 for ubiquitin isopeptidases in experimental models?

- Use RNA interference (RNAi) to knock down candidate isopeptidases and assess changes in G5-induced phenotypes (e.g., apoptosis or necrosis).

- Compare G5’s effects with broad-spectrum isopeptidase inhibitors (e.g., PR-619) or proteasome inhibitors (e.g., MG-132) to distinguish proteasome-independent mechanisms .

Q. What are the recommended in vitro assays for quantifying G5 activity?

- Caspase activation assays : Measure cleavage of fluorogenic substrates (e.g., DEVD-AMC) in cell lysates treated with G4.

- Ubiquitin chain accumulation : Monitor free polyubiquitin chains via immunoblotting using anti-ubiquitin antibodies.

- Mitochondrial dysfunction : Use JC-1 dye to detect loss of mitochondrial membrane potential .

Q. What experimental conditions optimize G5 stability and solubility?

- Solubility: ≤15 mg/mL in DMSO or 1 mg/mL in dimethylformamide (DMF).

- Storage: Aliquot and store at -20°C to prevent degradation; avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions between G5’s pro-apoptotic and pro-necrotic effects across cell lines?

- Genetic context : Test G5 in Bax/Bak-deficient cells (e.g., DKO MEFs) to isolate necrosis pathways.

- Dose titration : Lower doses (IC50 ~1.6–1.76 μM) favor apoptosis, while higher concentrations may shift death mechanisms .

- Microscopy : Perform time-lapse imaging to track morphological changes (e.g., membrane blebbing vs. organelle swelling) .

Q. What strategies enhance G5’s efficacy in apoptosis-resistant cancer models?

- Combinatorial therapy : Pair G5 with autophagy inhibitors (e.g., chloroquine) to counteract compensatory survival pathways.

- Adhesion modulation : Pre-coat culture plates with collagen or fibronectin to mitigate G5-induced cytoskeletal disruption .

Q. How does G5 compare to other UPS inhibitors (e.g., bortezomib) in target selectivity and toxicity profiles?

- Selectivity : Unlike bortezomib (proteasome inhibitor), G5 specifically targets isopeptidases, sparing proteasome activity (validated via LLVY-AMC substrate assays) .

- Toxicity : G5 induces necrotic death in Bax/Bak-null cells, bypassing apoptosis resistance, whereas bortezomib requires intact apoptotic machinery .

Q. What methodologies validate G5’s role in BH3-only protein regulation (e.g., Noxa upregulation)?

- qPCR/RNA-seq : Quantify Noxa mRNA levels post-G5 treatment.

- siRNA knockdown : Transfect cells with Noxa-specific siRNA to assess dependency of G5-induced apoptosis .

Q. How can in vivo delivery of G5 be optimized for preclinical cancer studies?

- PEGylation : Attach polyethylene glycol (PEG) to G5 derivatives (e.g., compound 2c) to improve aqueous solubility and bioavailability.

- Nanoparticle encapsulation : Use liposomal carriers to enhance tumor targeting and reduce off-target effects .

Q. Data Contradictions and Validation

Q. Why do some studies report caspase-dependent apoptosis while others observe caspase-independent necrosis with G5?

- Cell type variability : E1A-transformed cells show caspase activation, whereas Bax/Bak-deficient models default to necrosis.

- Experimental endpoints : Apoptosis assays (e.g., Annexin V) may miss late-stage necrosis; combine with LDH release or HMGB1 ELISA for comprehensive analysis .

Q. How to address discrepancies in reported IC50 values for G5 across cell lines?

- Standardize assays using identical cell passage numbers, serum conditions, and inhibitor pretreatment times.

- Validate with orthogonal methods (e.g., ATP-based viability assays vs. caspase activity) .

Q. Methodological Best Practices

Q. What controls are essential for G5-treated experiments?

- Negative controls : Untreated cells and vehicle-only (e.g., DMSO) samples.

- Positive controls : Cells treated with staurosporine (apoptosis) or H2O2 (necrosis).

- Specificity controls : Co-treatment with isopeptidase T inhibitors (e.g., ubiquitin aldehyde) .

Q. How to mitigate off-target effects of G5 in transcriptional profiling studies?

属性

IUPAC Name |

(3Z,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O7S/c22-19-15(9-13-1-5-17(6-2-13)20(23)24)11-29(27,28)12-16(19)10-14-3-7-18(8-4-14)21(25)26/h1-10H,11-12H2/b15-9+,16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAMIOWVUGBIJK-KAVGSWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1S(=O)(=O)C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C/C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。